molecular formula C8H18N2OS B13540575 3-((3-Aminopropyl)thio)-N-ethylpropanamide

3-((3-Aminopropyl)thio)-N-ethylpropanamide

Cat. No.: B13540575
M. Wt: 190.31 g/mol
InChI Key: SAFXKFQXMPKSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Aminopropyl)thio)-N-ethylpropanamide is a chemical compound that features a thioether linkage and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminopropyl)thio)-N-ethylpropanamide typically involves the reaction of 3-aminopropylthiol with N-ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminopropyl)thio)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

3-((3-Aminopropyl)thio)-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Aminopropyl)thio)-N-ethylpropanamide involves its interaction with specific molecular targets. The thioether and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used for surface modification and functionalization.

    3-Aminopropyltrimethoxysilane: Similar applications in surface chemistry.

    N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Used in the preparation of functionalized surfaces.

Uniqueness

3-((3-Aminopropyl)thio)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thioether linkage and amide group make it versatile for various chemical transformations and interactions in biological systems.

Properties

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

IUPAC Name

3-(3-aminopropylsulfanyl)-N-ethylpropanamide

InChI

InChI=1S/C8H18N2OS/c1-2-10-8(11)4-7-12-6-3-5-9/h2-7,9H2,1H3,(H,10,11)

InChI Key

SAFXKFQXMPKSLV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCSCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.